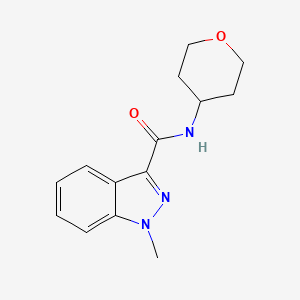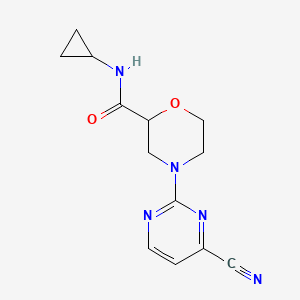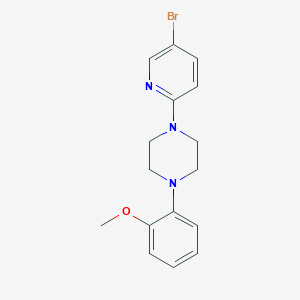
1-methyl-N-(oxan-4-yl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(oxan-4-yl)-1H-indazole-3-carboxamide is a synthetic compound with a unique structure that combines an indazole core with an oxan-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(oxan-4-yl)-1H-indazole-3-carboxamide typically involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with oxan-4-ylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(oxan-4-yl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1-Methyl-N-(oxan-4-yl)-1H-indazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-(oxan-4-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-N-(oxan-4-yl)-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:
1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine: Shares a similar oxan-4-yl substituent but has a pyrazole core instead of an indazole core.
1-Methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine: Another pyrazole derivative with a different substitution pattern.
1-Methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine: Contains a piperidine core with an oxan-4-yl substituent.
The uniqueness of this compound lies in its indazole core, which imparts distinct chemical and biological properties compared to its pyrazole and piperidine analogs.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-methyl-N-(oxan-4-yl)indazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c1-17-12-5-3-2-4-11(12)13(16-17)14(18)15-10-6-8-19-9-7-10/h2-5,10H,6-9H2,1H3,(H,15,18) |
InChI Key |
DUPISLJPNPASQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12230948.png)

![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-bromopyrimidine](/img/structure/B12230961.png)
![3-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B12230962.png)
![1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12230965.png)

![1-Methyl-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B12230992.png)

![4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12231015.png)
![2-(2-Oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B12231021.png)
![6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12231027.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine](/img/structure/B12231041.png)

![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B12231052.png)
